

# dapagliflozin safety profile and common adverse drug reactions

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## Compound Focus: Dapagliflozin

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## Common Adverse Drug Reactions

The table below summarizes the most frequently observed adverse reactions associated with **dapagliflozin**, primarily from pooled analyses of placebo-controlled clinical trials [1].

Adverse Reaction	Incidence in Dapa 10 mg	Incidence in Placebo	Comments
Genital Mycotic Infections	5.5%	0.6%	More common in women (8.4%) and uncircumcised men; usually mild to moderate and rarely led to discontinuation [2] [1].
Urinary Tract Infections (UTI)	4.7%	3.5%	More frequent in women; most events were mild to moderate. Serious UTIs were generally low and balanced with placebo in cardiovascular and heart failure trials [2] [1].
Symptomatic Hypotension	Not Quantified	Not Quantified	Reported more often with dapagliflozin; risk is increased with diuretics, in the elderly, and in patients with renal impairment [2] [3].

Adverse Reaction	Incidence in Dapa 10 mg	Incidence in Placebo	Comments
Renal Impairment	Not Quantified	Not Quantified	Reported more often with dapagliflozin [3].
Hypoglycemia	Up to 43%	Not Quantified	Most common when used with insulin or sulfonylureas. Incidence in monotherapy trials was similar to placebo [2].

## Serious Adverse Reactions & Safety Warnings

Serious but less common risks require vigilance. The following table outlines key serious adverse reactions and their management considerations.

Serious Reaction	Clinical Presentation	Risk Factors & Management
Diabetic Ketoacidosis (DKA)	Nausea, vomiting, abdominal pain, malaise, elevated anion gap metabolic acidosis [2].	Can occur with blood glucose <250 mg/dL; factors include insulin reduction, acute illness, alcohol use. Requires immediate medical attention [2] [1].
Necrotizing Fasciitis (Fournier's Gangrene)	Tenderness, redness, swelling in perineal/genital area, fever, malaise [2].	Rare but serious; requires immediate surgical debridement and antibiotics. Discontinue dapagliflozin [2] [1].
Volume Depletion	Dizziness, fainting, orthostatic hypotension [2] [3].	Higher risk in elderly, renal impaired, on diuretics or ACE/ARB inhibitors. Assess volume status before initiation [2].
Acute Kidney Injury	Decreased urine output, edema, elevated serum creatinine [2] [4].	Monitor renal function periodically.
Urosepsis & Pyelonephritis	Fever, chills, back pain, nausea/vomiting [2].	Serious urinary tract infections have been reported; prompt treatment is required [2].

## Mechanistic Insights & Experimental Models

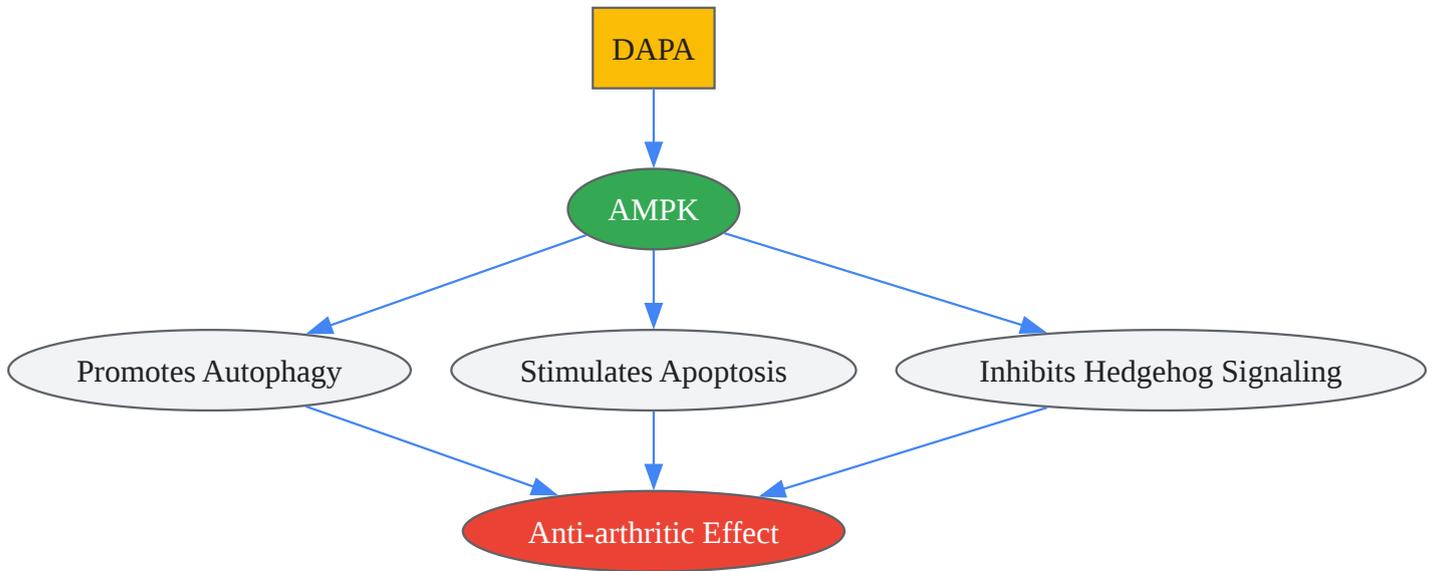
Emerging research reveals **dapagliflozin's** effects extend beyond SGLT2 inhibition, involving multiple signaling pathways. Key experimental models and findings are detailed below.

### Model 1: Adjuvant-Induced Arthritic Rat Model

This study investigated **dapagliflozin's** anti-arthritic effects and its mechanism through AMPK activation [5].

- **Objective:** To determine the dose-dependent anti-arthritic effect of **dapagliflozin** alone and in combination with methotrexate [5].
- **In Vivo Protocol:**
  - **Animals:** Adjuvant-induced arthritic rats.
  - **Intervention:** Rats treated with three doses of **dapagliflozin** (1, 5, or 10 mg/kg/day, p.o.) for 3 weeks. A separate group received **dapagliflozin** (10 mg/kg/day) and/or methotrexate (0.75 mg/kg/week, i.p.) [5].
  - **Key Assessments:** Gait score, paw diameter, arthritic index, radiography, and histological analysis of joint tissues [5].
- **Key Findings & Pathway:** **Dapagliflozin** at 10 mg/kg showed eminent anti-arthritic effects. Mechanistically, it:
  - **Upregulated autophagy** (increased Beclin-1, ULK-1, ATG-7).
  - **Stimulated apoptosis** (boosted CASP-3, CASP-9, p53, and Bax/Bcl2 ratio).
  - **Upregulated p-AMPK/t-AMPK** articular activity.
  - **Inhibited the Hedgehog signaling pathway** (downregulated Shh, ptch1, Smo, Gli-1) [5].

The diagram below summarizes the proposed molecular mechanism of **dapagliflozin** in this arthritis model:



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*Mechanism of **Dapagliflozin** in an Arthritis Model*

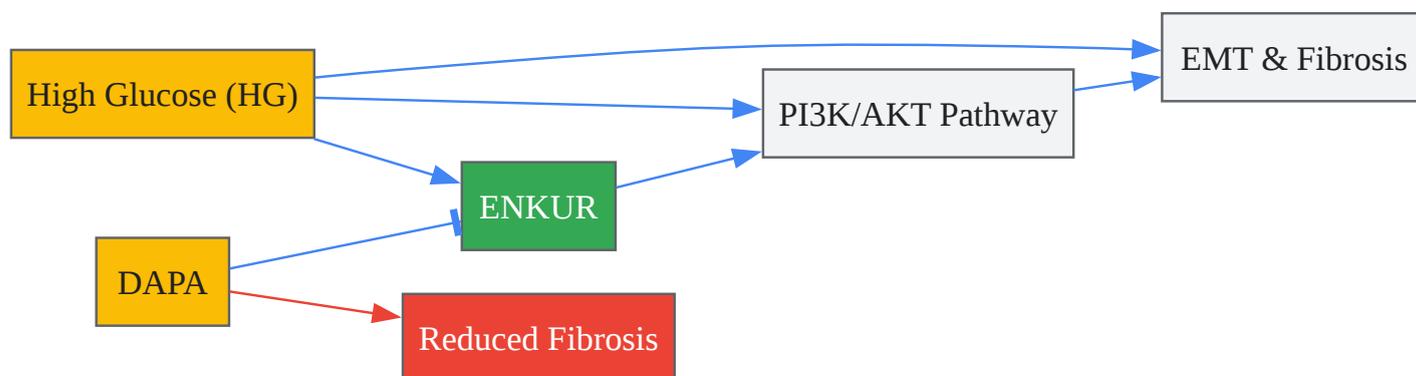
## Model 2: High Glucose-Induced Peritoneal Fibrosis Model

This study explored **dapagliflozin**'s protective effect against high glucose-induced peritoneal fibrosis, a complication for patients on peritoneal dialysis [6].

- **Objective:** To explore the protective effect and underlying mechanism of **dapagliflozin** on high glucose-induced peritoneal fibrosis [6].
- **In Vitro Protocol:**
  - **Cells:** Human peritoneal mesothelial cell line (HMrSV5).
  - **Intervention:** Cells stimulated with high glucose (2.5% D-Glucose) for 48 hours, then treated with or without **dapagliflozin** (0.5, 1, or 5  $\mu$ M) [6].
  - **Assessments:** Cell viability (CCK-8 assay), Western blot, qRT-PCR for fibrosis and pathway markers [6].
- **In Vivo Protocol:**
  - **Animals:** Male Sprague-Dawley rats with high-glucose dialysate infusion via catheter.
  - **Intervention:** Rats received intragastric administration of **dapagliflozin** (1 mg/kg) [6].
  - **Assessments:** Peritoneal thickness (histology), ultrafiltration volume, and analysis of pathway markers in peritoneal tissue [6].

- **Key Findings & Pathway:** **Dapagliflozin** ameliorated fibrosis by downregulating ENKUR and inhibiting the subsequent PI3K/AKT signaling pathway, reducing epithelial-mesenchymal transition (EMT) markers [6].

The diagram below illustrates the molecular pathway identified in this fibrosis study:



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### *Dapagliflozin's Action in Peritoneal Fibrosis*

## Key Takeaways for Professionals

- **Established Safety Profile:** The common ADRs like genital infections and volume depletion are manageable and aligned with the SGLT2 inhibitor class. The serious risks, though rare, necessitate proactive monitoring and patient education [2] [1].
- **Beyond Glycemic Control:** Preclinical evidence strongly suggests **dapagliflozin** has pleiotropic effects, modulating critical pathways like AMPK, Hedgehog, and PI3K/AKT. This indicates potential for drug repurposing in conditions like rheumatoid arthritis and organ fibrosis [5] [6].
- **Robust Real-World Evidence:** Large-scale database analyses (FAERS) confirm known risks and can identify potential signals like acute pancreatitis, underscoring the value of continuous post-marketing surveillance [4].

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